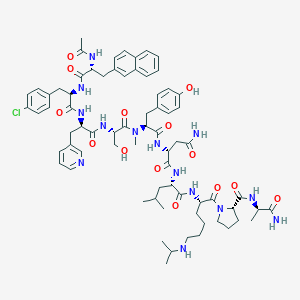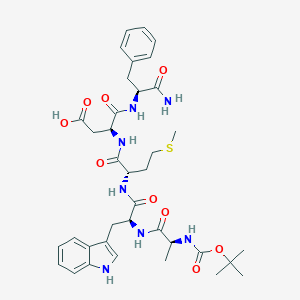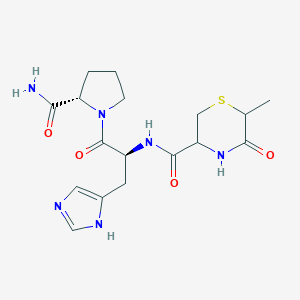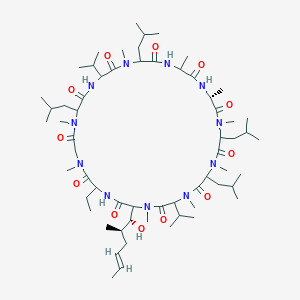
Abarelix
Descripción general
Descripción
Abarelix, comercializado bajo la marca Plenaxis, es un antagonista de la hormona liberadora de gonadotropinas (GnRH) decapeptídico sintético. Se utiliza principalmente en oncología para reducir la cantidad de testosterona en pacientes con cáncer de próstata sintomático avanzado para el cual no hay otras opciones de tratamiento disponibles .
Aplicaciones Científicas De Investigación
Abarelix tiene varias aplicaciones de investigación científica, particularmente en los campos de la medicina y la oncología. Se utiliza para el tratamiento paliativo del cáncer de próstata avanzado al suprimir la producción de testosterona . Además, se están desarrollando formulaciones de depósito de this compound para el cáncer de próstata sensible a las hormonas y la endometriosis . También se están realizando investigaciones sobre su posible uso en el tratamiento del cáncer de mama y otras enfermedades hormonales reproductivas .
Mecanismo De Acción
Abarelix funciona al unirse directa y competitivamente al receptor de la hormona liberadora de gonadotropinas en la glándula pituitaria anterior. Esto inhibe la secreción y liberación de la hormona luteinizante (LH) y la hormona folículoestimulante (FSH), lo que lleva a una rápida supresión de la producción de testosterona sin un aumento inicial en los niveles de testosterona .
Análisis Bioquímico
Biochemical Properties
Abarelix interacts with the GnRH receptor, acting as a potent inhibitor of gonadotropin secretion . This interaction results in the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a decrease in testicular or follicular steroidogenesis .
Cellular Effects
This compound has significant effects on various types of cells, particularly those involved in the production of testosterone. By inhibiting gonadotropin secretion, this compound reduces the amount of testosterone produced, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the GnRH receptor, acting as a potent inhibitor of gonadotropin secretion . This binding interaction results in the suppression of LH and FSH, leading to a decrease in the production of testosterone .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits a slow absorption rate following intramuscular administration, with a mean peak concentration observed approximately three days after injection . The half-life of this compound is approximately 13.2 ± 3.2 days .
Metabolic Pathways
This compound is metabolized primarily through the hydrolysis of peptide bonds . There is no evidence of cytochrome P-450 involvement in the metabolism of this compound .
Transport and Distribution
Following intramuscular administration, this compound is absorbed slowly into the body
Métodos De Preparación
Abarelix se sintetiza mediante síntesis de péptidos en fase sólida (SPPS), un método comúnmente utilizado para la producción de péptidos. Esto implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Las condiciones de reacción típicamente incluyen el uso de reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) e hidroxibenzotriazol (HOBt) para facilitar la formación del enlace peptídico .
Análisis De Reacciones Químicas
Abarelix se somete a varias reacciones químicas, incluida la hidrólisis de los enlaces peptídicos. Los estudios in vitro han demostrado que los principales metabolitos de this compound se forman mediante hidrólisis, sin encontrar metabolitos oxidativos o conjugados significativos . Los reactivos comunes utilizados en estas reacciones incluyen agua y enzimas que catalizan la hidrólisis. Los principales productos formados a partir de estas reacciones son fragmentos peptídicos más pequeños.
Comparación Con Compuestos Similares
Abarelix se compara con otros antagonistas de GnRH como degarelix, cetrorelix y ganirelix. Estos compuestos comparten un mecanismo de acción similar pero difieren en su potencial de liberación de histamina y duración de la acción. Por ejemplo, degarelix tiene una menor capacidad para liberar histamina en comparación con this compound y cetrorelix . This compound es único en su rápida supresión de la testosterona sin un aumento inicial, lo que lo hace adecuado para pacientes con cáncer de próstata avanzado que no pueden tolerar otros tratamientos .
Referencias
Propiedades
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H95ClN14O14/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWRTTMUVOZGPW-HSPKUQOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H95ClN14O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171443 | |
| Record name | Abarelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1416.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Abarelix binds to the gonadotropin releasing hormone receptor and acts as a potent inhibitor of gonadotropin secretion. | |
| Record name | Abarelix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
183552-38-7 | |
| Record name | Abarelix [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183552387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Abarelix | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Abarelix | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Abarelix is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist. [] It directly and competitively binds to GnRH receptors in the anterior pituitary gland, preventing the binding of naturally occurring GnRH. [, ] This blockade inhibits the secretion and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [, ]
A: In males, inhibiting LH secretion effectively blocks testosterone release from the testes, leading to medical castration. [, , ] This effect is beneficial in treating conditions like prostate cancer, as testosterone fuels prostate growth. [, , , ]
A: Unlike GnRH agonists, this compound does not cause an initial surge in testosterone levels (also known as a "flare"). [, , , ] This characteristic is particularly advantageous for patients with metastatic prostate cancer who are at risk of experiencing disease worsening from a testosterone surge. [, , , , ]
ANone: The provided research papers do not include specific spectroscopic data for this compound.
A: this compound functions as a competitive antagonist of the GnRH receptor and does not possess inherent catalytic properties. [] Its primary role is to bind to the receptor and block the action of GnRH.
A: While the provided papers don't detail specific computational studies, one mentions using an in vitro histamine release assay and a reporter gene assay to assess this compound and its analogues, suggesting potential for computational analysis. []
A: Research indicates that incorporating specific modifications, like p-ureido-phenylalanines at positions 5 and 6, can influence the duration of action in this compound analogues. [] These changes may impact the compound's hydrophilicity, ability to form gels, and diffusion characteristics, ultimately affecting its pharmacokinetic profile. []
A: this compound is formulated as a depot injection (Plenaxis®) to allow for sustained release and longer duration of action. [, , ] The provided research suggests using gluconic acid and a filling agent like mannitol in the formulation to improve solubility and reduce the aggregation tendency of this compound. []
ANone: The provided research papers focus on the scientific and clinical aspects of this compound and do not discuss SHE (Safety, Health, and Environment) regulations directly.
A: Studies comparing this compound's depot formulation with its injectable solution in healthy men aged 50-75 revealed a relative bioavailability of 0.52 for the depot formulation. [] The depot formulation demonstrated a significant improvement in the duration of this compound delivery and pharmacological activity compared to the injectable form. [] Following a single intramuscular injection of 100mg this compound depot, the mean terminal half-life was 13.2 days. []
A: this compound rapidly suppresses testosterone levels, achieving castrate levels within 3 days of administration. [, ] This rapid action contrasts with GnRH agonists, which can take several weeks to achieve similar suppression. [, ]
A: Yes, this compound effectively suppresses FSH levels, potentially to a greater extent than GnRH agonists. [, , ] Some preclinical studies suggest that FSH may play a role in prostate cancer progression, indicating a potential advantage of this compound in this regard. [, , ]
ANone: this compound's efficacy has been demonstrated in various preclinical and clinical settings:
- In vitro: this compound effectively blocks GnRH receptors in cell-based assays, inhibiting LH and FSH release. [, ] It also shows lower histamine-releasing properties in vitro compared to other GnRH antagonists like cetrorelix. [, ]
- In vivo: Animal studies have shown that this compound effectively suppresses testosterone levels and inhibits the growth of prostate cancer xenografts. []
- Clinical Trials: Phase III clinical trials have demonstrated this compound's efficacy in achieving and maintaining castrate levels of testosterone in men with advanced prostate cancer. [, , , , , ] this compound showed comparable efficacy to GnRH agonists in controlling the disease. [, , , ]
A: Prostate-specific antigen (PSA) levels and testosterone levels are routinely monitored in patients receiving this compound treatment for prostate cancer. [, , , , ] A decrease in PSA levels and achievement of castrate testosterone levels are indicative of treatment response. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















